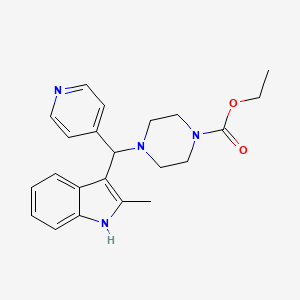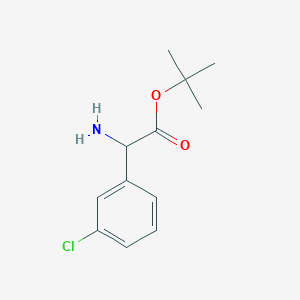
(1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride” is a neuroleptic drug that is used in the treatment of schizophrenia and other psychotic disorders . It has been shown to inhibit the growth and mutation of carcinogenic cells in animals .
Synthesis Analysis
The synthesis of this compound involves several steps. The key intermediate in the preparation of zolazepam, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, is prepared via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone . The reaction product is prone to an intermolecular cyclization, affording a tricyclic side product .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrazolone ring and the fluorine atom of an adjacent phenyl group are involved in intermolecular cyclization .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis, including acylation, chlorination, and cyclization . The reaction conditions, side products, and workup procedure were considered and the products and side products were characterized via 1H NMR, 13C NMR, and GC-MS techniques .Aplicaciones Científicas De Investigación
- Researchers have explored the cytotoxic effects of derivatives based on this compound. For instance, novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized and tested against human breast cancer cell lines (MCF-7). Some of these derivatives exhibited promising cytotoxic activity, with IC50 values comparable to or better than the standard drug cisplatin .
- Imidazole-containing compounds, including derivatives related to our compound of interest, have shown good antimicrobial potential. For example, compounds 1a and 1b demonstrated favorable antimicrobial activity .
- Indole derivatives, which share structural similarities with our compound, have been investigated for their anti-HIV-1 properties. Molecular docking studies revealed their potential as anti-HIV agents .
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were evaluated for in vitro antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG), showing potential as antitubercular agents .
- Some 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives, synthesized from 6-azido-1,3-dimethyluracil, were evaluated for antiviral activity. These compounds hold promise for further exploration in antiviral drug development .
Anticancer Properties
Antimicrobial Potential
Anti-HIV Activity
Antitubercular Activity
Antiviral Evaluation
Propiedades
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O.ClH/c1-12-13(11-19(2)18-12)16(22)21-9-7-20(8-10-21)15-6-4-3-5-14(15)17;/h3-6,11H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKOYILMRMQGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2759353.png)



![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylpropyl)(4-fluorophenyl)amino]acetamide](/img/structure/B2759358.png)
![tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate](/img/structure/B2759361.png)

![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2759365.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2759367.png)
